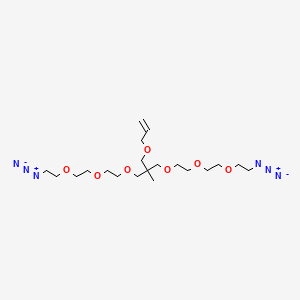
11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane is a complex organic compound characterized by its unique structure, which includes allyloxy, methyl, and diazido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane typically involves multiple steps, starting from simpler organic molecules. The key steps include the introduction of allyloxy and diazido groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like sodium azide for the azidation step.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers or esters.
Scientific Research Applications
11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane exerts its effects is primarily through its reactive functional groups. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in bioconjugation and material science applications. The allyloxy group can undergo various transformations, enabling the compound to act as a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
11-((Methoxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane: Similar structure but with a methoxy group instead of an allyloxy group.
11-((Propoxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness
11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane is unique due to the presence of the allyloxy group, which provides additional reactivity and versatility in synthetic applications compared to its methoxy and propoxy analogs. This makes it a valuable compound for developing new materials and exploring novel chemical reactions.
Properties
Molecular Formula |
C20H38N6O7 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxymethyl]-2-methyl-3-prop-2-enoxypropane |
InChI |
InChI=1S/C20H38N6O7/c1-3-6-31-17-20(2,18-32-15-13-29-11-9-27-7-4-23-25-21)19-33-16-14-30-12-10-28-8-5-24-26-22/h3H,1,4-19H2,2H3 |
InChI Key |
ZGOPBYKEXACAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOCCOCCN=[N+]=[N-])(COCCOCCOCCN=[N+]=[N-])COCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















